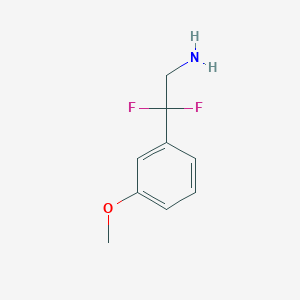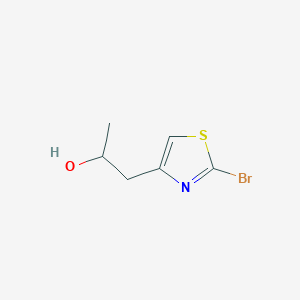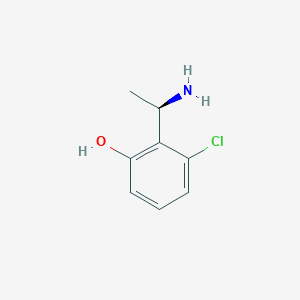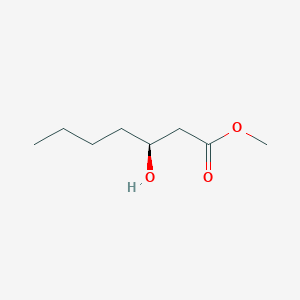
methyl (S)-3-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group (-OH) attached to the third carbon of a heptanoate chain, with a methyl group esterified at the terminal carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-3-hydroxyheptanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl (S)-3-oxooctanoate using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to catalyze the esterification reaction. This method offers advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl (S)-3-oxooctanoate.
Reduction: Methyl (S)-3-hydroxyheptanol.
Substitution: Various substituted heptanoates depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl (S)-3-hydroxyheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Methyl (S)-3-hydroxyheptanoate can be compared with other similar compounds such as:
Methyl ®-3-hydroxyheptanoate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
Methyl 3-hydroxybutanoate: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Methyl 3-hydroxydecanoate: A longer-chain analog with potentially different solubility and reactivity profiles.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxyheptanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XSRWENVOBJMPPL-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(=O)OC)O |
Canonical SMILES |
CCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
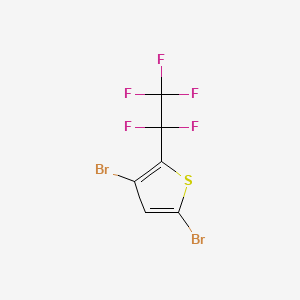
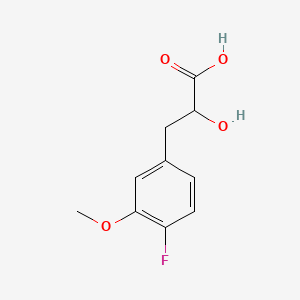
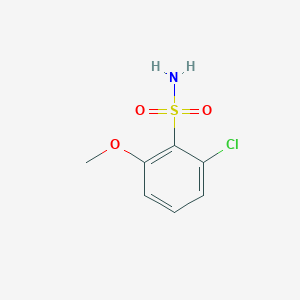
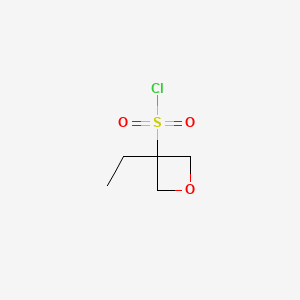
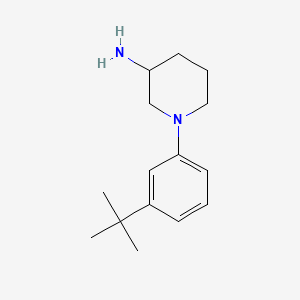
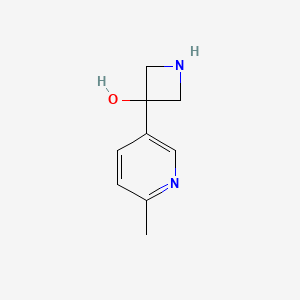

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
